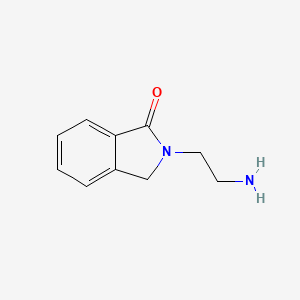

2-(2-Aminoethyl)isoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYAQAZCLSOPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminoethyl)isoindolin-1-one (CAS 350046-24-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-(2-Aminoethyl)isoindolin-1-one. This guide provides a comprehensive overview based on established knowledge of the isoindolin-1-one scaffold and its derivatives, offering probable synthetic routes, predicted properties, and potential biological activities. All information not directly attributed to this compound should be considered as informed extrapolation.

Introduction

This compound is a heterocyclic organic compound featuring a core isoindolin-1-one scaffold substituted at the nitrogen atom with an aminoethyl group. The isoindolin-1-one motif is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and natural products.[1][2][3][4] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3] The presence of a primary amine in the ethyl side chain of this compound offers a reactive handle for further chemical modifications, making it a versatile building block in drug discovery and development.

Physicochemical Properties

While specific, experimentally determined data for this compound is scarce, its basic properties can be calculated or inferred from its structure and data for closely related compounds.

| Property | Value | Source |

| CAS Number | 350046-24-1 | BroadPharm[5] |

| Molecular Formula | C₁₀H₁₂N₂O | BroadPharm[5] |

| Molecular Weight | 176.22 g/mol | BroadPharm[5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. The hydrochloride salt would likely exhibit aqueous solubility. | Inferred |

| Storage | Recommended at -20°C | BroadPharm[5] |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Reductive Amination and Cyclization

A common and efficient method for the synthesis of N-substituted isoindolin-1-ones involves the reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular cyclization.

Reaction Scheme:

2-Formylbenzoic acid reacts with ethylenediamine in a suitable solvent. The intermediate imine undergoes intramolecular cyclization to form the isoindolin-1-one ring. Due to the bifunctional nature of ethylenediamine, careful control of stoichiometry is crucial to favor the monosubstituted product. An alternative would be to use N-Boc-ethylenediamine followed by deprotection.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add N-Boc-ethylenediamine (1.1 equivalents).

-

Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours to form the imine. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise.

-

Cyclization: The reaction mixture is heated to reflux for several hours to promote intramolecular cyclization and the formation of the lactam ring.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

-

Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group, yielding the final product, this compound.

Visualization of Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct biological data for this compound is not available in the public domain. However, the isoindolin-1-one scaffold is present in numerous compounds with well-defined biological activities. The following sections describe potential therapeutic areas and signaling pathways based on the activities of structurally related molecules.

Potential as an Anticancer Agent

Derivatives of isoindolin-1-one have been investigated as potent inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, certain isoindolin-1-one derivatives have been shown to inhibit ERK1/2, a critical kinase in the MAPK/ERK signaling cascade that is often hyperactivated in cancer.

Potential Signaling Pathway Involvement: MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to the transcription of genes involved in cell growth and division. In many cancers, mutations in genes like RAS and BRAF lead to constitutive activation of this pathway. An isoindolin-1-one derivative could potentially act as an inhibitor at one of the key kinases in this pathway, such as MEK or ERK.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an isoindolin-1-one derivative.

Potential as a Neuromodulatory Agent

Certain isoindolin-1-one derivatives have been explored as antagonists for dopamine receptors, particularly the D4 receptor.[8] Dopamine receptors are implicated in various neurological and psychiatric conditions, and their modulation can have therapeutic effects.

Potential Signaling Pathway Involvement: Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to dopamine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D4 antagonist would block this effect, leading to a relative increase in cAMP production.

Caption: Hypothetical antagonism of the Dopamine D4 receptor by an isoindolin-1-one derivative.

Structure-Activity Relationships (SAR)

While specific SAR data for this compound is unavailable, general trends for the isoindolin-1-one scaffold can be summarized. Modifications at the N-2 and C-3 positions of the isoindolin-1-one ring have been extensively studied to optimize biological activity.[1]

-

N-2 Substitution: The nature of the substituent at the nitrogen atom is critical for modulating the pharmacological properties. The introduction of basic amine functionalities, as in the case of this compound, can improve pharmacokinetic properties and provide a point of interaction with biological targets.

-

C-3 Substitution: Modifications at the C-3 position have been shown to significantly impact potency and selectivity for various targets. The introduction of aryl or alkyl groups can lead to enhanced interactions with the hydrophobic pockets of enzymes or receptors.

Conclusion

This compound represents a valuable chemical entity with significant potential for drug discovery and development. While direct experimental data is limited, its structural features suggest plausible synthetic routes and a range of potential biological activities based on the well-established pharmacology of the isoindolin-1-one scaffold. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information presented in this guide as a foundation for designing and conducting novel research in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 350046-24-1 | BroadPharm [broadpharm.com]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Aminoethyl)isoindolin-1-one mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(2-Aminoethyl)isoindolin-1-one and Its Derivatives

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] While specific mechanistic data for this compound is not extensively available in public literature, its structural backbone is a key component in molecules designed to interact with a variety of significant biological targets. This guide explores the primary mechanisms of action associated with the isoindolin-1-one chemical class, providing insights for researchers and drug development professionals on the potential therapeutic applications of its derivatives. The versatility of this scaffold allows for its incorporation into compounds targeting cancer, inflammation, and neurological disorders.[3]

The isoindolin-1-one core is a structural feature of several potent inhibitors of Poly (ADP-ribose) Polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4]

Mechanism of Action: Synthetic Lethality

PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[5] When PARP is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs.[6] In healthy cells, these DSBs would be repaired by the functional HR pathway. However, in BRCA-mutated cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[5][6]

The inhibitor molecule typically binds to the NAD+ binding site of the PARP enzyme, preventing it from synthesizing poly (ADP-ribose) chains and also trapping the PARP enzyme on the DNA, which further enhances its cytotoxic effect.[6]

Quantitative Data: PARP Inhibitor Potency

The following table presents representative IC₅₀ values for well-known PARP inhibitors, illustrating the potency that can be achieved with related structural classes.

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Cell Line | Reference |

| Olaparib | 1.9 | 1.5 | MDA-MB-436 | [7] |

| Rucaparib | 1.4 | 6.9 | Capan-1 | Manufacturer Data |

| Talazoparib | 0.57 | 0.29 | MX-1 | Manufacturer Data |

Experimental Protocol: PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization)

This protocol outlines a common method for measuring the inhibitory activity of a compound against PARP1.

-

Principle: The assay measures the incorporation of biotinylated NAD+ into a histone substrate by PARP1. The resulting biotinylated histone is detected by a streptavidin-fluorophore conjugate, leading to a high fluorescence polarization (FP) signal. Inhibitors prevent this reaction, resulting in a low FP signal.

-

Materials: Recombinant human PARP1, H1 histone, biotinylated NAD+, streptavidin-phycoerythrin (SA-PE), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT), activated DNA, and test compounds.

-

Procedure:

-

Add 5 µL of test compound dilutions (in assay buffer with DMSO) to a 384-well black plate.

-

Add 10 µL of PARP1 enzyme and activated DNA solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate mix containing histone H1 and biotinylated NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the product by adding 5 µL of SA-PE diluted in a buffer containing stop reagent (e.g., 0.5 M EDTA).

-

Incubate for 30 minutes in the dark.

-

Read the plate on a fluorescence polarization reader (Excitation: 485 nm, Emission: 530 nm).

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor vs. no enzyme). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Inhibition of MDM2-p53 Protein-Protein Interaction

The isoindolinone scaffold has been successfully employed to design potent inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[8] MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby disabling its tumor-suppressive functions.

Mechanism of Action: Restoring p53 Activity

Isoindolinone-based inhibitors act as p53 mimetics. They are designed to bind to the p53-binding pocket on the MDM2 protein.[8] This competitive binding prevents MDM2 from interacting with p53. As a result, p53 is stabilized and accumulates in the nucleus, where it can activate the transcription of target genes like p21, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Quantitative Data: MDM2-p53 Inhibitor Potency

The table below shows IC₅₀ values for representative isoindolinone-based MDM2-p53 inhibitors.

| Compound | MDM2-p53 IC₅₀ (µM) | Cell Line | Reference |

| NU8231 | 2.5 ± 0.2 | SJSA-1 (ELISA) | [8] |

| 74a (+)-R | 0.17 ± 0.02 | SJSA-1 (ELISA) | [8] |

Experimental Protocol: MDM2-p53 Fluorescence Polarization Assay

This protocol describes a method to quantify the inhibition of the MDM2-p53 interaction.

-

Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2 protein. The binding of the large MDM2 protein to the small peptide causes a significant increase in the fluorescence polarization value. A test compound that disrupts this interaction will cause a decrease in the polarization value.

-

Materials: Recombinant human MDM2 protein (e.g., residues 1-118), a fluorescently labeled p53 peptide (e.g., TAMRA-RFMDYWEGL-NH₂), assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), and test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer containing DMSO.

-

In a 384-well black plate, add the test compound dilutions.

-

Add the fluorescently labeled p53 peptide to all wells.

-

Add the MDM2 protein to the test wells. Control wells receive buffer instead.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: The inhibitory potency (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Histone Deacetylase (HDAC) Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[9] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. Deacetylation of histones leads to a more compact chromatin structure, repressing gene transcription. In cancer, HDACs are often dysregulated.

Mechanism of Action: Chromatin Remodeling and Gene Expression

HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme. By inhibiting HDACs, these compounds prevent the removal of acetyl groups, leading to histone hyperacetylation. This results in a more relaxed chromatin structure (euchromatin), allowing for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

Quantitative Data: HDAC Inhibitor Potency

The table below presents IC₅₀ values for representative isoindolinone-based HDAC inhibitors against HDAC1.

| Compound | HDAC1 IC₅₀ (nM) | Cancer Cell Line (Antiproliferative GI₅₀) | Reference |

| 5a | 65.6 | HCT-116 (0.41 µM) | [9] |

| 5b | 65.1 | HCT-116 (0.24 µM) | [9] |

| 13a | 57.9 | HCT-116 (0.35 µM) | [9] |

Experimental Protocol: In Vitro HDAC Fluorometric Assay

This protocol provides a general method for assessing a compound's ability to inhibit HDAC activity.

-

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with an HDAC enzyme. If the enzyme is active, it removes the acetyl group. A developing enzyme (trypsin) is then added, which specifically cleaves the deacetylated substrate to release the highly fluorescent aminomethylcoumarin (AMC). An inhibitor will prevent deacetylation, and thus no fluorescence will be generated.

-

Materials: Recombinant human HDAC enzyme (e.g., HDAC1), fluorogenic HDAC substrate, assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), developer solution (e.g., trypsin in assay buffer with TSA as a stopper), and test compounds.

-

Procedure:

-

Add test compound dilutions to a 96-well black plate.

-

Add the HDAC enzyme to all wells except the negative control.

-

Incubate for 10 minutes at 37°C.

-

Start the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for 15 minutes at 37°C.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the results to a dose-response curve.

Conclusion

The isoindolin-1-one scaffold is a cornerstone of modern medicinal chemistry, enabling the development of targeted therapies against a range of diseases. While the specific biological activity of this compound is not yet fully characterized, its structure represents a valuable starting point for the design of potent and selective inhibitors. The primary mechanisms associated with this class of compounds—inhibition of PARP, disruption of the MDM2-p53 interaction, and inhibition of HDACs—are all clinically validated strategies, particularly in oncology. Researchers and drug developers can leverage the synthetic tractability and proven biological relevance of the isoindolin-1-one core to create novel therapeutics. Further investigation into derivatives of this compound is warranted to explore its potential within these and other emerging therapeutic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds | Semantic Scholar [semanticscholar.org]

- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitors are not all equal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Aminoethyl)isoindolin-1-one: A Review of a Sparsely Explored Scaffold

For researchers, scientists, and drug development professionals, 2-(2-aminoethyl)isoindolin-1-one represents a chemical entity with underexplored potential. While the broader isoindolin-1-one core is a well-established pharmacophore present in a variety of biologically active compounds, specific literature and detailed experimental data for this particular derivative remain notably scarce. This technical guide aims to consolidate the available information, highlight the current knowledge gaps, and provide a foundation for future research into this intriguing molecule.

The isoindolin-1-one scaffold itself is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects. However, the introduction of a 2-aminoethyl substituent at the nitrogen atom presents a unique chemical feature that could significantly influence its biological profile. The presence of a primary amine offers a potential site for further functionalization, allowing for the generation of diverse chemical libraries for screening.

Synthesis and Characterization

Detailed, peer-reviewed synthetic protocols specifically for this compound (CAS 350046-24-1) are not extensively reported in publicly accessible literature. However, general methods for the synthesis of N-substituted isoindolin-1-ones can be adapted. One plausible synthetic strategy is outlined below.

General Synthetic Approach

A common route to N-substituted isoindolin-1-ones involves the reaction of a suitable phthalide derivative with a primary amine. In the case of this compound, this would involve the reaction of 2-formylbenzoic acid or its derivatives with ethylenediamine.

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the reductive amination of 2-formylbenzoic acid with an excess of ethylenediamine. The initial reaction would form a Schiff base, which could then undergo intramolecular cyclization and dehydration to yield the isoindolin-1-one ring. The use of a protecting group on one of the amino groups of ethylenediamine might be necessary to prevent side reactions and ensure the desired product is obtained. Subsequent deprotection would yield the final compound.

Due to the lack of specific published protocols, researchers would need to rely on general procedures for isoindolinone synthesis and optimize reaction conditions such as solvent, temperature, and catalysts.

Biological Activity and Pharmacological Profile

There is a significant paucity of publicly available data on the biological activity and pharmacological properties of this compound. While the structurally related N-(2-aminoethyl)phthalimide (the 1,3-dione analog) has been investigated as an intermediate in the synthesis of compounds with potential neurological and enzyme inhibitory activities, direct biological data for the mono-oxo species is not found in the surveyed literature.

Given the activities of other isoindolin-1-one derivatives, potential areas of investigation for this compound could include:

-

Enzyme Inhibition: Many isoindolinone-based compounds are known to inhibit various enzymes. The primary amino group of the title compound could interact with the active sites of enzymes, making it a candidate for screening against various enzyme targets.

-

Receptor Binding: The structural features of this compound may allow it to bind to various receptors, particularly those in the central nervous system.

-

Neurological Activity: The isoindolinone core is present in some compounds with activity in the central nervous system.

Without experimental data, any discussion of biological activity remains speculative. The following table highlights the lack of quantitative data.

| Biological Target | Assay Type | Result (e.g., IC50, Ki) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific mechanism of action. Elucidating these would require extensive in vitro and in vivo studies, including target identification and pathway analysis.

Figure 2. Logical relationship illustrating the current knowledge gap.

Future Directions and Conclusion

The lack of comprehensive data on this compound presents both a challenge and an opportunity for the scientific community. The unique structural features of this molecule, particularly the presence of a primary amine on the N-substituent, warrant further investigation.

Key areas for future research include:

-

Development and optimization of a robust and scalable synthetic route.

-

Comprehensive screening against a wide range of biological targets to identify potential therapeutic applications.

-

In-depth pharmacological studies to determine its mechanism of action, efficacy, and safety profile.

-

Structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to identify key structural features for biological activity.

The Isoindolinone Core: A Journey from Sedative to Targeted Protein Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold, a bicyclic aromatic lactam, holds a prominent and multifaceted position in the landscape of medicinal chemistry. Its journey, from a seemingly innocuous sedative to a powerful modulator of the cell's protein degradation machinery, is a compelling narrative of serendipity, tragedy, and scientific innovation. This technical guide provides a comprehensive overview of the discovery, history, and key developments of isoindolinone compounds, with a focus on their synthesis, mechanisms of action, and therapeutic applications.

A Storied Past: The Discovery and Evolution of Isoindolinone-Based Drugs

The history of isoindolinone compounds is inextricably linked with the story of thalidomide. Initially synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was marketed as a non-addictive sedative and an effective antiemetic for morning sickness in pregnant women. However, its widespread use led to a devastating medical crisis in the late 1950s and early 1960s, as it was discovered to be a potent teratogen, causing severe birth defects in thousands of children worldwide. This tragedy led to a profound shift in drug regulation and testing.

For decades, thalidomide was relegated to the shadows of pharmaceutical history. However, in the 1990s, it was serendipitously discovered to have potent anti-inflammatory and anti-angiogenic properties. This led to its repurposing for the treatment of erythema nodosum leprosum, a painful complication of leprosy, and subsequently, for the treatment of multiple myeloma.

This renaissance of thalidomide spurred the development of a new class of drugs known as immunomodulatory imide drugs (IMiDs). By modifying the isoindolinone core, researchers at Celgene developed lenalidomide and pomalidomide, which demonstrated enhanced potency and a more favorable safety profile compared to their parent compound. These second and third-generation IMiDs have become cornerstones in the treatment of multiple myeloma and other hematological malignancies, heralding a new era of targeted cancer therapy centered on the isoindolinone scaffold.

Synthetic Strategies for the Isoindolinone Core

The synthesis of the isoindolinone ring system is a well-established area of organic chemistry, with numerous methods developed to access this privileged scaffold. A general and versatile approach involves the reductive amination of 2-formylbenzoic acid with primary amines.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Isoindolin-1-ones

This protocol describes a common method for the synthesis of N-substituted isoindolin-1-ones from 2-formylbenzoic acid and a primary amine via reductive amination.

Materials:

-

2-formylbenzoic acid

-

Primary amine (e.g., benzylamine, aniline)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (1.0 equivalent) and the primary amine (1.1 equivalents).

-

Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10-15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup:

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted isoindolin-1-one.

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Mechanism of Action: Hijacking the Cellular Protein Degradation Machinery

The therapeutic effects of thalidomide and its analogs are primarily mediated by their interaction with the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). By binding to CRBN, these isoindolinone-based drugs effectively "hijack" the E3 ligase, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Cereblon-Mediated Degradation of Ikaros and Aiolos

A key discovery in understanding the immunomodulatory and anti-myeloma effects of IMiDs was the identification of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as neosubstrates of the CRBN-IMiD complex. Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, such as c-Myc and IRF4, and the upregulation of T-cell activity, contributing to the anti-tumor immune response.

An In-depth Technical Guide on 2-(2-Aminoethyl)isoindolin-1-one Structural Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Within this class of compounds, analogs of 2-(2-Aminoethyl)isoindolin-1-one are of particular interest due to their potential as targeted cancer therapeutics, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP).

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of structural analogs of this compound. Due to the limited availability of extensive structure-activity relationship (SAR) data for the precise 2-(2-aminoethyl) scaffold, this paper will focus on a closely related and well-documented series of 2-substituted isoindolin-1-one derivatives to illustrate the core principles of their design, synthesis, and anticancer properties.

Synthetic Methodologies

The synthesis of 2-substituted isoindolin-1-one derivatives can be achieved through various synthetic routes. A common and effective method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with primary amines. This approach offers a versatile and efficient means to introduce a wide range of substituents at the N-2 position of the isoindolin-1-one core.

A general workflow for the synthesis of these analogs is depicted below. This multi-step synthesis typically begins with the modification of a starting material, such as 3-bromobenzoic acid, which undergoes a series of reactions including esterification, nitration, nucleophilic substitution, reduction, and cyclization to yield the desired isoindolin-1-one derivatives.

Caption: General synthetic workflow for 2-substituted isoindolin-1-one analogs.

Quantitative Data and Structure-Activity Relationship (SAR)

| Compound ID | R Group | IC50 (µM) vs. HepG2 | IC50 (µM) vs. K562 | IC50 (µM) vs. HT-29 |

| 9 | Morpholine | >10 | >10 | >10 |

| 10 | Piperidine | >10 | >10 | >10 |

| 11 | N-Boc-piperazine | 5.89 | >10 | >10 |

| 12 | Piperazine | >10 | >10 | >10 |

Analysis of SAR: The data, although limited to a few analogs, suggests that the nature of the substituent at the terminus of the side chain significantly impacts the anticancer activity. Compound 11 , featuring a Boc-protected piperazine moiety, demonstrated the most promising activity against the HepG2 human liver cancer cell line with an IC50 of 5.89 µM.[1] The other analogs with morpholine, piperidine, and unprotected piperazine showed significantly lower or no activity at the tested concentrations. This indicates that the lipophilicity and steric bulk introduced by the Boc-protecting group may play a crucial role in the compound's interaction with its biological target or in its cellular uptake. Further studies with a broader range of analogs are necessary to establish a more definitive structure-activity relationship.

Experimental Protocols

General Synthesis of a Representative 2-Substituted Isoindolin-1-one Analog

This protocol is adapted from the synthesis of 2-benzyl-6-(2-morpholinoethoxy)isoindolin-1-one and serves as a general guideline.[1]

-

Step 1: Synthesis of 2-Benzyl-6-hydroxyisoindolin-1-one: A mixture of 6-hydroxyisoindolin-1-one (1 mmol), benzyl chloride (1.2 mmol), and potassium carbonate (2 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred at 80°C for 4 hours. The reaction mixture is cooled to room temperature, poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the product.

-

Step 2: Synthesis of 2-Benzyl-6-(2-chloroethoxy)isoindolin-1-one: To a solution of 2-benzyl-6-hydroxyisoindolin-1-one (1 mmol) in dry DMF (5 mL), potassium carbonate (3 mmol) is added, and the mixture is stirred for 10 minutes. 1-Bromo-2-chloroethane (1.5 mmol) is then added, and the reaction is stirred at 90°C for 12 hours. The mixture is diluted with brine and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by column chromatography.[1]

-

Step 3: Synthesis of the Final Analog (e.g., with an aminoethyl-piperazine side chain): To a solution of 2-benzyl-6-(2-chloroethoxy)isoindolin-1-one (1 mmol) in acetonitrile (10 mL) is added N-Boc-piperazine (1.5 mmol) and potassium carbonate (2 mmol). The mixture is refluxed for 8 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.

In Vitro PARP1 Competitive Inhibition Assay Protocol

This protocol describes a fluorescence polarization (FP)-based competitive inhibitor assay to determine the IC50 values of test compounds against PARP1.[2]

-

Reagent Preparation:

-

Prepare 1x PARP Assay Buffer by diluting a 5x stock solution with distilled water.

-

Thaw recombinant human PARP1 enzyme and a fluorescently labeled PARP inhibitor probe (PARPi-FL) on ice.

-

Dilute PARP1 to 2.43 ng/µL in 1x PARP Assay Buffer.

-

Prepare serial dilutions of the test compound at 10-fold the desired final concentrations. If the compound is soluble in DMSO, ensure the final DMSO concentration in the assay does not exceed 1%.

-

Dilute the PARPi-FL probe to 6 nM in 1x PARP Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the diluted PARP1 solution to the "Positive Control" and "Test Inhibitor" wells.

-

Add 20 µL of 1x PARP Assay Buffer to the "Reference Control" (minimum FP) wells.

-

Add 45 µL of 1x PARP Assay Buffer to the "Blank" wells.

-

Add 5 µL of the serially diluted test compound to the "Test Inhibitor" wells.

-

Add 5 µL of the diluent solution (buffer with or without DMSO) to the "Positive Control," "Reference Control," and "Blank" wells.

-

Add 25 µL of the diluted PARPi-FL probe to all wells except the "Blank" wells.

-

Incubate the plate at room temperature for 30-90 minutes with slow agitation, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization (FP) of the plate using a suitable plate reader (excitation λ = 485 nm, emission λ = 528 nm).

-

Subtract the "Blank" value from all other readings.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_test - FP_ref) / (FP_pos - FP_ref)]) where FP_test is the FP of the test inhibitor well, FP_ref is the FP of the reference control, and FP_pos is the FP of the positive control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

Isoindolin-1-one derivatives often exert their anticancer effects by inhibiting PARP enzymes, particularly PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to a phenomenon known as synthetic lethality.

When PARP is inhibited, SSBs that occur during normal cellular processes are not repaired. During DNA replication, these unrepaired SSBs are converted into DSBs. In healthy cells, these DSBs can be efficiently repaired by the HR pathway. However, in HR-deficient cancer cells, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.

Caption: PARP inhibition pathway leading to synthetic lethality in HR-deficient cells.

Conclusion

Structural analogs of this compound represent a promising class of compounds for the development of novel anticancer therapies. Their core scaffold allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. While further research is needed to establish a comprehensive structure-activity relationship for this specific scaffold, the available data on related isoindolin-1-one derivatives highlights their potential as potent cytotoxic agents, particularly through the inhibition of PARP1. The concept of synthetic lethality provides a clear rationale for their targeted application in cancers with specific DNA repair deficiencies. The synthetic and analytical protocols provided in this guide offer a framework for the continued exploration and optimization of these promising therapeutic candidates. Future work should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to elucidate their SAR, optimize their potency and selectivity, and further investigate their mechanism of action in relevant preclinical models.

References

An In-depth Technical Guide to Potential Therapeutic Targets for 2-(2-Aminoethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological and biological data for the specific compound 2-(2-Aminoethyl)isoindolin-1-one is not extensively available in peer-reviewed literature. This guide, therefore, presents potential therapeutic targets based on the known activities of structurally related compounds containing the isoindolin-1-one or the closely related isoindoline-1,3-dione core. The information herein is intended to provide a rational basis for initiating research and is built upon data from analogous compounds.

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] These activities range from immunomodulation and anti-inflammatory effects to anticancer and central nervous system applications.[3][4] The specific biological role of this compound is yet to be fully elucidated. However, by examining the targets of its structural analogs, we can infer potential avenues for therapeutic investigation.

Inferred Potential Therapeutic Areas and Targets

Based on the structure-activity relationships of the broader isoindolinone class, several potential therapeutic areas and molecular targets can be hypothesized for this compound.

1.1. Oncology:

The isoindolinone core is a prominent feature in several anticancer agents. While the most well-known examples, lenalidomide and pomalidomide, target the Cereblon (CRBN) E3 ubiquitin ligase, this interaction is critically dependent on the glutarimide ring, which is absent in this compound.[1][5] Therefore, it is more likely that if this compound possesses anticancer activity, it would be through a different mechanism. One such potential target class is the Histone Deacetylases (HDACs) .

-

Potential Target: Histone Deacetylases (HDACs)

-

Rationale: Novel isoindolinone derivatives have been developed as potent HDAC inhibitors, demonstrating nanomolar efficacy against HDAC1 and significant antiproliferative activity in various cancer cell lines.[4]

-

Mechanism: HDAC inhibitors alter the acetylation state of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

-

1.2. Inflammation and Pain:

Several compounds featuring the isoindoline scaffold exhibit anti-inflammatory and analgesic properties.

-

Potential Target: Cyclooxygenase (COX) Enzymes

-

Rationale: The approved NSAID, indoprofen, contains an isoindolin-1-one core.[1] Furthermore, various synthetic isoindoline-1,3-dione derivatives have been shown to possess analgesic and anti-inflammatory effects, with some exhibiting inhibitory activity against COX enzymes.[6][7]

-

Mechanism: Inhibition of COX-1 and/or COX-2 enzymes blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

1.3. Neurodegenerative Diseases:

The structural features of isoindoline derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.

-

Potential Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

-

Rationale: A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives have been investigated as potential inhibitors of AChE and BuChE, enzymes critical in the breakdown of the neurotransmitter acetylcholine.[8]

-

Mechanism: By inhibiting AChE and BuChE, these compounds can increase the levels and duration of action of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.

-

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for representative compounds from the aforementioned target classes. Note: This data is for analogous compounds and not for this compound itself.

| Compound Class | Representative Compound | Target(s) | Assay Type | IC50 / EC50 | Reference |

| HDAC Inhibitors | Compound 5b (isoindolinone derivative) | HDAC1 | Enzymatic Assay | 65.1 nM | [4] |

| HCT116 Cell Line | Antiproliferative Assay | 0.38 µM | [4] | ||

| COX Inhibitors | ZM4 (aminoacetylenic isoindoline-1,3-dione) | COX-1 / COX-2 | Enzymatic Inhibition | Not specified | [9] |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | In vivo model | Acetic acid-induced writhing | 1.6x more active than metamizole sodium | [7] | |

| Cholinesterase Inhibitors | 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | AChE | Enzymatic Inhibition | 0.91 µM | [8] |

| Donepezil (reference drug) | AChE | Enzymatic Inhibition | 3.29 µM | [8] |

Experimental Protocols for Target Validation

Detailed methodologies are crucial for assessing the potential activity of this compound against these inferred targets.

3.1. HDAC Inhibition Assay (Enzymatic)

-

Objective: To determine the in vitro inhibitory activity of the test compound against a specific HDAC isoform (e.g., HDAC1).

-

Methodology:

-

Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer.

-

Procedure: a. Prepare serial dilutions of the test compound and TSA in assay buffer. b. In a 96-well plate, add the HDAC1 enzyme to wells containing the test compound or control. c. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for a further period (e.g., 60 minutes) at 37°C. f. Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate. g. Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 360/460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by non-linear regression analysis.

-

3.2. COX Inhibition Assay (In Vitro)

-

Objective: To evaluate the inhibitory effect of the test compound on COX-1 and COX-2 activity.

-

Methodology:

-

Reagents: Ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe, assay buffer.

-

Procedure: a. Prepare serial dilutions of the test compound. b. Add the enzyme (COX-1 or COX-2) to wells of a 96-well plate containing the test compound or vehicle control. c. Pre-incubate at room temperature for a defined period (e.g., 10 minutes). d. Add the colorimetric substrate solution (containing arachidonic acid and TMPD). e. Monitor the absorbance change at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition and determine the IC50 value.

-

3.3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Objective: To measure the ability of the test compound to inhibit AChE activity.

-

Methodology:

-

Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), phosphate buffer.

-

Procedure: a. In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations. b. Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C. c. Initiate the reaction by adding the acetylthiocholine iodide substrate. d. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored anion. e. Measure the absorbance of the yellow product at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

-

Visualizations of Pathways and Workflows

4.1. Signaling Pathways

Caption: Hypothesized HDAC inhibition pathway.

Caption: Hypothesized COX inhibition pathway.

4.2. Experimental Workflows

Caption: General workflow for target validation.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be discovered, the rich pharmacology of the isoindolinone scaffold provides a strong foundation for hypothesis-driven research. The most promising avenues for investigation appear to be in oncology (HDAC inhibition), inflammation (COX inhibition), and neurodegenerative diseases (cholinesterase inhibition). The experimental protocols outlined in this guide offer standard, robust methods for the initial screening and characterization of this compound's activity in these areas. Future work should focus on a broad initial screening against these target classes to identify a primary mechanism of action, followed by more detailed structure-activity relationship studies to optimize potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. jocpr.com [jocpr.com]

- 4. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Aminoethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Core Compound Structure

2-(2-Aminoethyl)isoindolin-1-one is a derivative of isoindolinone, featuring a 2-aminoethyl side chain attached to the nitrogen atom of the isoindolinone ring. This structure is foundational to a class of molecules with significant biological activity. The presence of the basic amino group and the lactam functionality are key determinants of its chemical behavior, including solubility and stability.

Comparative Physicochemical Data

To estimate the solubility and stability of this compound, we can draw parallels with the well-characterized isoindolinone derivatives, lenalidomide and pomalidomide.

Table 1: Comparative Solubility Data of Isoindolinone Derivatives

| Compound | Solvent/Medium | Solubility |

| Lenalidomide | DMSO | Soluble (≥52 mg/mL at 25°C) |

| Dimethyl formamide (DMF) | Approx. 16 mg/mL[1] | |

| 1:1 DMF:PBS (pH 7.2) | Approx. 0.5 mg/mL[1] | |

| 0.1N HCl | 18 mg/mL[2][3] | |

| Water | Very slightly soluble (< 1.5 mg/mL)[3][4] | |

| Pomalidomide | DMSO | Approx. 15 mg/mL[5] |

| Dimethyl formamide | Approx. 10 mg/mL[5] | |

| Aqueous solutions (all pH) | Low solubility (approx. 0.01 mg/mL)[6] | |

| 1:6 DMSO:PBS (pH 7.2) | Approx. 0.14 mg/mL[5] |

Based on this comparative data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF and limited solubility in aqueous media. The primary amine in the side chain may afford slightly improved aqueous solubility at acidic pH compared to pomalidomide.

Table 2: Comparative Stability Information of Isoindolinone Derivatives

| Compound | Storage Condition | Stability Profile |

| Lenalidomide | -20°C (as supplied) | Stable for ≥ 4 years[1] |

| -20°C (in DMSO) | Up to 3 months | |

| Pomalidomide | Recommended storage conditions | Stable[6] |

It is expected that this compound, as a solid, will be stable when stored in a cool, dry, and dark environment. In solution, its stability will be dependent on the solvent, pH, and temperature. The isoindolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Two primary methods are employed to determine the solubility of a pharmaceutical compound: thermodynamic and kinetic solubility.

-

Thermodynamic (Equilibrium) Solubility Assay: This method is considered the "gold standard" and measures the concentration of a compound in a saturated solution at equilibrium.

-

Protocol:

-

Add an excess amount of solid this compound to a vial containing the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or other relevant buffers).

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

-

Carefully collect an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

-

Kinetic Solubility Assay: This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent, precipitates when added to an aqueous buffer.

-

Protocol:

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

-

Add small volumes of this stock solution to a series of wells in a microtiter plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Allow the plate to incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.

-

-

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an active pharmaceutical ingredient (API).

-

Long-Term Stability Studies: These studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance under the intended storage conditions.

-

Protocol:

-

Store multiple batches of this compound in containers that simulate the proposed packaging.

-

Place the samples in a stability chamber set to the intended long-term storage conditions (e.g., 25°C/60% relative humidity [RH] or 30°C/65% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze them for appearance, purity (using a stability-indicating HPLC method), degradation products, and any other critical quality attributes.

-

-

-

Accelerated Stability Studies: These studies are conducted under exaggerated storage conditions to increase the rate of chemical degradation and physical change.

-

Protocol:

-

Store multiple batches of the compound in appropriate containers.

-

Place the samples in a stability chamber at accelerated conditions (e.g., 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples and perform the same analyses as in the long-term stability studies. The data is used to predict the shelf-life under the proposed long-term storage conditions.

-

-

-

Forced Degradation (Stress) Studies: These studies are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.

-

Protocol:

-

Subject the compound to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Expose the compound in solution to a range of pH values (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures.

-

Oxidation: Treat the compound in solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light, as per ICH Q1B guidelines.

-

-

Analyze the stressed samples at appropriate time points to identify and quantify any degradation products formed, typically using LC-MS to elucidate their structures.

-

-

Visualizations

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(2-Aminoethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(2-Aminoethyl)isoindolin-1-one, a key intermediate in the development of various pharmacologically active molecules. The synthesis involves the initial reductive amination of 2-formylbenzoic acid with N-Boc-ethylenediamine to yield a protected intermediate, followed by the acidic deprotection of the Boc group to obtain the final product. This method is based on established and reliable chemical transformations for the formation of N-substituted isoindolinones, ensuring high yield and purity.

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The ability to introduce functionalized side chains at the 2-position of the isoindolinone ring is crucial for the development of new therapeutic agents. The 2-(2-aminoethyl) substituent, in particular, provides a primary amine handle for further derivatization and conjugation. This protocol details a robust and reproducible method for the synthesis of this compound.

Overall Reaction Scheme

The synthesis is performed in two main steps:

-

Step 1: Synthesis of tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate

-

Reductive amination of 2-formylbenzoic acid with N-Boc-ethylenediamine.

-

-

Step 2: Synthesis of this compound hydrochloride

-

Acidic deprotection of the Boc-protected intermediate.

-

Experimental Protocols

Materials and Equipment:

-

2-Formylbenzoic acid

-

N-Boc-ethylenediamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus with silica gel

Step 1: Synthesis of tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate

This step involves the reductive amination between 2-formylbenzoic acid and N-Boc-ethylenediamine, followed by in-situ cyclization to form the isoindolinone ring.

Methodology:

-

To a solution of 2-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add N-Boc-ethylenediamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine/aminal.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 15 minutes.

-

Continue to stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate as a white solid.

Step 2: Synthesis of this compound hydrochloride

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product as a hydrochloride salt.

Methodology:

-

Dissolve the purified tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate (1.0 eq) from Step 1 in a minimal amount of methanol.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound hydrochloride.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol. The expected yields are based on typical results for analogous reactions found in the literature.

| Step | Reactant | Molar Eq. | Reagent/Catalyst | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | 2-Formylbenzoic acid | 1.0 | N-Boc-ethylenediamine | 1.1 | DCM | RT | 12-18 | 75-85 |

| Sodium triacetoxyborohydride | 1.5 | |||||||

| 2 | Boc-protected intermediate | 1.0 | 4 M HCl in Dioxane | 5-10 | Methanol/Dioxane | 0 to RT | 2-4 | 90-98 |

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram (Illustrative)

Application Notes and Protocols for the Analysis of 2-(2-Aminoethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 2-(2-Aminoethyl)isoindolin-1-one. The following methods are based on established analytical techniques for structurally related isoindolinone derivatives and can be adapted for specific research and development needs.

Overview of Analytical Methods

The primary analytical methods for the characterization and quantification of this compound and related impurities include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and sensitive quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and concentration of this compound. A reversed-phase method is generally suitable for this compound.

Proposed HPLC Method Parameters

Based on methods for similar aromatic and heterocyclic compounds, the following starting conditions are recommended.[1] Method optimization will likely be necessary for specific sample matrices.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 mm × 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 20:80 (A:B) isocratic, or a gradient depending on sample complexity |

| Flow Rate | 0.6 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30°C |

| Detection | UV/Vis at 280 nm |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity, making it ideal for identifying impurities and for pharmacokinetic studies.[2][3]

Proposed LC-MS/MS Method Parameters

These parameters are a starting point and should be optimized for the specific instrument and application.[2]

| Parameter | Recommended Condition |

| LC System | UPLC/HPLC with a C18 column (e.g., 1.8 µm, 2.1 mm x 100 mm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| MRM Transition | To be determined by infusing a standard solution. Precursor ion will be [M+H]+. |

Experimental Protocol: LC-MS/MS Analysis

-

Standard and Sample Preparation: Follow the same procedure as for HPLC analysis, using LC-MS grade solvents.

-

MS Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]+) and to optimize cone voltage and collision energy for the most abundant and stable product ions.

-

LC-MS/MS Analysis: Inject prepared standards and samples.

-

Data Analysis: Process the data using the instrument's software to quantify the analyte based on the area of the MRM transition peaks.

Caption: LC-MS/MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both 1H and 13C NMR should be performed.

Expected 1H NMR Spectral Data (Illustrative)

The chemical shifts are predicted and will vary based on the solvent and instrument.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (4H) | 7.2 - 7.8 | m |

| -CH2-N(isoindolinone) | ~3.8 | t |

| -CH2-NH2 | ~3.0 | t |

| -NH2 | ~1.5 (broad) | s |

| CH(isoindolinone) | ~4.5 | s |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

-

Data Acquisition: Acquire 1H and 13C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Processing: Process the acquired spectra (Fourier transform, phase correction, baseline correction, and integration).

Caption: NMR analysis workflow for structural elucidation.

Data Presentation and Summary

All quantitative data should be summarized in clear and concise tables to facilitate comparison and reporting.

Table 1: HPLC Method Validation Summary (Example)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.999 | > 0.995 |

| Accuracy (%) | 98 - 102 | 95 - 105% |

| Precision (%RSD) | < 2.0 | < 5.0% |

| Limit of Detection (LOD) | To be determined | - |

| Limit of Quantification (LOQ) | To be determined | - |

Table 2: LC-MS/MS Quantitative Data (Example)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| This compound | [M+H]+ | To be determined | To be determined |

| Internal Standard (if used) | [M+H]+ | To be determined | To be determined |

Disclaimer: The methods and protocols described in this document are intended as a starting point for the analysis of this compound. Optimization and validation of these methods are essential for specific applications and sample matrices to ensure accurate and reliable results.

References

Application Notes and Protocols for Isoindolin-1-one Derivatives in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3] This document provides an overview of the potential applications of isoindolin-1-one derivatives in cell culture, with a focus on generalized protocols for evaluating their biological activity. While specific data for 2-(2-Aminoethyl)isoindolin-1-one in cell culture is not currently available in the public domain, the information presented here, based on studies of related derivatives, serves as a foundational guide for researchers interested in exploring the potential of this and other novel isoindolin-1-one compounds.

The compound this compound is commercially available, but its biological activity and mechanism of action have not been extensively characterized.[4] Its structural analog, N-(2-Aminoethyl)phthalimide, is recognized as a key intermediate in the synthesis of bioactive molecules and fluorescent probes, highlighting the potential for this chemical class in biological research.[5]

Potential Cellular Applications and Mechanisms of Action

Derivatives of the isoindolin-1-one and the closely related isoindoline-1,3-dione core have been investigated for a variety of biological effects, suggesting several avenues for cell-based research:

-

Anticancer Activity: Various isoindolin-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[3] The underlying mechanisms may involve the inhibition of critical cellular pathways, such as those regulated by kinases or transcription factors.

-

Anti-inflammatory Effects: Some derivatives have shown inhibitory activity against key inflammatory mediators like cyclooxygenases (COX).[6][7] Cell-based assays using macrophages or other immune cells can be employed to investigate their anti-inflammatory potential.

-

Neurological Activity: The isoindoline-1,3-dione scaffold is found in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[8] Additionally, some isoindolin-1-one derivatives have been explored as modulators of serotonin receptors, such as 5-HT2CR.[9]

-

Antimicrobial and Antiviral Properties: The isoindolin-1-one core is present in molecules with demonstrated antibacterial and antiviral activities, including against HIV-1.[3]

Data Presentation: Biological Activities of Representative Isoindolin-1-one and Isoindoline-1,3-dione Derivatives

The following table summarizes quantitative data from published studies on various derivatives, illustrating the range of biological activities observed for this class of compounds. Note: This data is for related compounds and not for this compound.

| Compound Class | Target | Assay Type | Cell Line / Enzyme | Result (IC₅₀/EC₅₀) | Reference |

| Isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | Purified AChE | 0.91 µM - 140 µM | [8] |

| Isoindoline-1,3-dione Derivatives | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | Purified BuChE | 11 µM - 80 µM | [8] |

| N-Substituted 1H-Isoindole-1,3-dione Derivatives | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | Ovine COX-1 | Variable | [6] |

| N-Substituted 1H-Isoindole-1,3-dione Derivatives | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | Human recombinant COX-2 | Variable | [6] |

| 3-hydroxy-isoindolin-1-one Derivatives | Urease | Enzyme Inhibition | Purified urease | 10.07 µM | [3] |

| 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides | EGR-1 DNA-binding | EMSA | N/A | Dose-dependent dissociation | [10] |

Experimental Protocols

The following are generalized protocols for the initial screening of a novel isoindolin-1-one derivative, such as this compound, in cell culture. These should be optimized for the specific cell line and hypothesis being tested.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound exhibits toxicity to cells, which is crucial for planning further experiments.

Materials:

-

Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and plate reader

Procedure:

-